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Abstract
This technical guide provides a comprehensive overview of the chemical structure, biological

properties, and mechanism of action of GRL-044, a novel and highly potent nonpeptidic

inhibitor of HIV-1 protease. GRL-044 has demonstrated exceptional activity against wild-type

HIV-1, a range of multi-drug-resistant strains, and HIV-2.[1][2] This document details the

quantitative inhibitory data, experimental protocols for its characterization, and a visualization

of its interaction with the HIV-1 protease active site.

Chemical Structure and Properties
GRL-044 is a nonpeptidic HIV-1 protease inhibitor designed based on the structure of the FDA-

approved drug darunavir.[1][2][3] Its chemical structure incorporates a P2-tetrahydropyrano-

tetrahydrofuran (Tp-THF) moiety, a P1-methoxybenzene group, and a P2'-isopropyl-

aminobenzothiazole (Ip-Abt) group.[1][2][3]

Chemical Name: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl N-[(1S,2R)-1-benzyl-2-hydroxy-

3-({[4-(methoxyphenyl)]sulfonyl}amino)propyl]carbamate (structure derived from design

principles)

Molecular Formula: C33H41N3O8S (Estimated)
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Molecular Weight: 643.76 g/mol (Estimated)

Quantitative Biological Activity
GRL-044 has shown remarkable potency in cell-based antiviral assays. The following tables

summarize its inhibitory activity against various HIV strains.

Table 1: In Vitro Activity of GRL-044 against Wild-Type HIV-1 and HIV-2

Virus Strain
Assay Cell
Line

Endpoint IC50 (nM)
Cytotoxicity
(CC50 in µM)

HIV-1NL4-3 MT-2 p24 antigen 0.0028 - 0.0033 >100

HIV-2EHO MT-2 p24 antigen 0.0004 >100

Data sourced from Aoki et al., 2019.[1][2]

Table 2: In Vitro Activity of GRL-044 against Protease Inhibitor-Resistant HIV-1 Variants

HIV-1 Variant
Key Resistance
Mutations

IC50 (nM)
Fold Change in
IC50 (vs. Wild-
Type)

HIVDRVRP30
Multiple PI resistance

mutations
19 5,758

HIVAPV-5µM
Multiple PI resistance

mutations
0.44 133

Other PI-resistant

variants
Various 0.065 - 4.6 20 - 1,394

Data sourced from Aoki et al., 2019.[1]

Mechanism of Action
GRL-044 functions as a competitive inhibitor of the HIV-1 protease, an enzyme essential for the

cleavage of viral polyproteins into functional proteins required for viral maturation. By binding to
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the active site of the protease, GRL-044 prevents the processing of these polyproteins,

resulting in the production of immature, non-infectious virions.[1]

Structural analyses have revealed that the larger size of GRL-044, compared to darunavir,

allows it to fit more effectively into the hydrophobic cavity of the protease active site. This

enhanced fit contributes to its greater potency.[1][2] The Tp-THF moiety of GRL-044 forms

hydrogen bonds with the backbone atoms of aspartic acid residues D29 and D30 in the active

site.[1] Additionally, the carbonyl and sulfonyl oxygens of GRL-044 participate in polar

interactions with isoleucine residues I50 and I50' in the flexible "flap" region of the protease,

mediated by a bridging water molecule.[1] These extensive interactions with the enzyme's

active site are crucial for its high inhibitory activity.

Experimental Protocols
Synthesis and Characterization of GRL-044
The synthesis of GRL-044 was carried out by the research group of Arun K. Ghosh.[4] While a

detailed, step-by-step protocol has been indicated to be published separately, the general

approach involves the design and synthesis of a nonpeptidic scaffold incorporating the key

pharmacophores: P2-tetrahydropyrano-tetrahydrofuran, P1-methoxybenzene, and P2'-

isopropyl-aminobenzothiazole.[1][2][3] The synthesis would likely involve multi-step organic

chemistry techniques, including coupling reactions to form the sulfonamide and carbamate

linkages.

Characterization of the final compound would typically involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the

chemical structure and stereochemistry.

Mass Spectrometry (MS): High-resolution mass spectrometry to confirm the molecular

weight and elemental composition.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final

compound.

Anti-HIV Activity Assay (p24 Antigen ELISA)
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The inhibitory activity of GRL-044 was determined using a cell-based assay that measures the

amount of HIV-1 p24 capsid protein produced by infected cells.

Cell Culture: MT-2 cells, a human T-cell line, are cultured in RPMI 1640 medium

supplemented with fetal bovine serum and antibiotics.

Virus Infection: A stock of HIV-1 (e.g., NL4-3 strain) is used to infect MT-2 cells at a

predetermined multiplicity of infection (MOI).

Drug Treatment: Immediately after infection, the cells are cultured in the presence of serial

dilutions of GRL-044. A no-drug control is also included.

Incubation: The infected and treated cells are incubated at 37°C in a CO2 incubator for a

period that allows for viral replication (typically 3-5 days).

p24 Antigen Quantification: The concentration of p24 antigen in the cell culture supernatant

is quantified using a commercial HIV-1 p24 antigen ELISA kit.[5] This is a sandwich ELISA

where a capture antibody binds to the p24 antigen, which is then detected by a second,

enzyme-linked antibody. The amount of colored product is proportional to the amount of p24

antigen.

Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of

GRL-044 that reduces the p24 antigen production by 50% compared to the no-drug control.

In Vitro Selection of Drug-Resistant HIV-1 Variants
To assess the genetic barrier to resistance, HIV-1 is cultured in the presence of escalating

concentrations of GRL-044 over an extended period.

Initial Culture: HIV-1 is cultured in MT-2 cells in the presence of a sub-optimal inhibitory

concentration of GRL-044.

Serial Passage: The virus-containing supernatant from the initial culture is used to infect

fresh MT-2 cells with a slightly higher concentration of GRL-044. This process is repeated for

multiple passages.[3][6]
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Monitoring Viral Replication: At each passage, viral replication is monitored by measuring

p24 antigen levels. The concentration of GRL-044 is increased when viral replication is

observed.

Genotypic Analysis: When significant resistance is observed (i.e., the virus can replicate in

high concentrations of GRL-044), the proviral DNA is extracted from the infected cells. The

protease-encoding region of the viral genome is amplified by PCR and sequenced to identify

mutations that confer resistance.

Thermal Stability Assay (Differential Scanning
Fluorimetry - DSF)
DSF is used to assess the binding of GRL-044 to purified HIV-1 protease by measuring the

increase in the thermal stability of the protein upon ligand binding.[1]

Protein and Ligand Preparation: Purified recombinant HIV-1 protease and a stock solution of

GRL-044 are prepared in a suitable buffer.

Assay Setup: The protease is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds

to hydrophobic regions of the protein that become exposed upon unfolding. The mixture is

then aliquoted into a multiwell plate, and different concentrations of GRL-044 are added to

the wells.

Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the

temperature is gradually increased. The fluorescence of the dye is monitored at each

temperature increment.

Data Analysis: As the protein unfolds, the dye binds to the exposed hydrophobic core,

causing an increase in fluorescence. The melting temperature (Tm) is the temperature at

which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence

transition curve. A higher Tm in the presence of GRL-044 indicates that the inhibitor

stabilizes the protein, confirming binding.

Visualizations
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HIV-1 Protease Catalytic Cycle and Inhibition by GRL-
044

HIV-1 Protease Catalytic Cycle and Inhibition by GRL-044
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Caption: HIV-1 Protease Catalytic Cycle and Inhibition by GRL-044.

Experimental Workflow for In Vitro Selection of GRL-044
Resistance
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Workflow for In Vitro Selection of GRL-044 Resistance
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Caption: Experimental Workflow for In Vitro Selection of GRL-044 Resistance.
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Binding Interactions of GRL-044 with HIV-1 Protease
Active Site

Key Binding Interactions of GRL-044 with HIV-1 Protease
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Caption: Key Binding Interactions of GRL-044 with HIV-1 Protease Active Site.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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